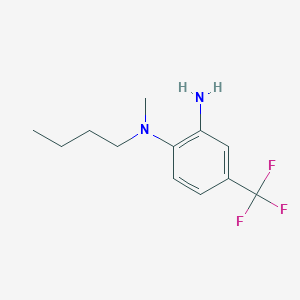
N1-Butyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine
Übersicht
Beschreibung
N1-Butyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine is a useful research compound. Its molecular formula is C12H17F3N2 and its molecular weight is 246.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-Butyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine, also known as N1-butyl-4-(trifluoromethyl)-1,2-benzenediamine hydrochloride, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : N1-butyl-4-(trifluoromethyl)-1,2-benzenediamine hydrochloride
- Molecular Formula : C11H16ClF3N2
- Molecular Weight : 268.71 g/mol
- CAS Number : 1172021-00-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Activity : The trifluoromethyl group is known to enhance lipophilicity and bioactivity, potentially allowing the compound to disrupt bacterial cell membranes or inhibit essential enzymes.
- Antiproliferative Effects : Research indicates that similar compounds can inhibit cell growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Activity
A study highlighted the compound's potential as an antimicrobial agent. The presence of the trifluoromethyl group was shown to increase the compound's effectiveness against Gram-positive and Gram-negative bacteria. The mechanism might involve interference with bacterial membrane integrity or metabolic pathways essential for bacterial survival.
Antiproliferative Studies
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. The compound was tested against:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.0 |
| A549 (Lung) | 10.0 |
These results indicate a promising therapeutic potential for further development in cancer treatment.
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations.
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts after treatment with the compound at concentrations as low as 5 µM.
Eigenschaften
IUPAC Name |
1-N-butyl-1-N-methyl-4-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2/c1-3-4-7-17(2)11-6-5-9(8-10(11)16)12(13,14)15/h5-6,8H,3-4,7,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBQDRPMJQMTCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















